(R)-Dihydromaleimide
Description
(R)-Dihydromaleimide is a chiral, reduced derivative of maleimide, characterized by a five-membered ring structure containing two nitrogen atoms and two ketone groups. Its stereospecific (R)-configuration confers distinct biochemical properties, making it relevant in metabolic and pharmacological studies. Key characteristics include:
- Molecular Formula: C₄H₅NO₂ (base structure; variations may exist in conjugated forms) .
- Natural Occurrence: Detected in metabolic studies of cerebrospinal fluid (CSF) in spinal muscular atrophy (SMA) patients , rat models of cerebral ischemia-reperfusion injury , and fermentation processes in baijiu production .
- Biological Roles: Upregulated in neuroprotective contexts (e.g., cerebral ischemia) and implicated in lysine degradation and amino acid metabolism pathways .
Properties
CAS No. |
87710-47-2 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-3,6H,(H,5,7) |
InChI Key |
CIGXGWDUXOBPIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)NC1O |
Canonical SMILES |
C1=CC(=O)NC1O |
melting_point |
103 - 105 °C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key differences between (R)-Dihydromaleimide and its analogs:
Key Distinctions
Structural Features :
- (R)-Dihydromaleimide lacks the glucoside moiety present in Dihydromaleimide β-D-glucoside , impacting solubility and bioavailability. The β-D-glucoside form exhibits higher molecular weight and polarity due to glycosylation .
- Compared to Maleimide , (R)-Dihydromaleimide is saturated, reducing its electrophilic reactivity and making it less prone to participate in covalent bond formation with proteins .
Biological Context :
- (R)-Dihydromaleimide is upregulated in neuroprotective responses (e.g., 7-day post-cerebral ischemia in rats) , whereas Dihydromaleimide β-D-glucoside serves as a differential biomarker in SMA subtypes, linked to lysine degradation .
- In baijiu fermentation, (R)-Dihydromaleimide is quantified at 0.025485 μg/g, suggesting a role in microbial metabolism .
Dihydromaleimide β-D-glucoside is co-expressed with neurotransmitters like dopamine in CSF, hinting at cross-talk between amino acid metabolism and neural signaling .
Research Findings and Implications
- Neuroprotection : (R)-Dihydromaleimide’s upregulation in cerebral ischemia models suggests its role in mitigating oxidative stress or modulating inflammatory pathways .
- Diagnostic Potential: Dihydromaleimide β-D-glucoside’s specificity to SMA subtypes highlights its utility in precision medicine for neuromuscular disorders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
